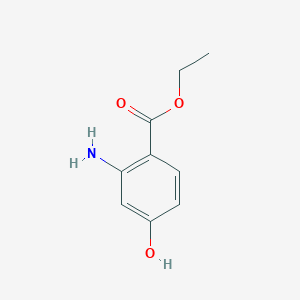
Ethyl 2-amino-4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-hydroxybenzoate , also known as ethylparaben , is an organic compound with the chemical formula C9H10O3 . It belongs to the class of parabens, which are widely used as effective preservatives in cosmetic and pharmaceutical products. In the food industry, they are recognized as additives E214, E216, and E218 .
Synthesis Analysis
Ethylparaben is synthesized through an acid-base reaction or esterification process. Specifically, it is formed by esterifying 4-hydroxybenzoic acid with ethyl alcohol (ethanol) in the presence of an acidic catalyst. The reaction occurs under thermodynamic control, resulting in the formation of ethylparaben .
Physical And Chemical Properties Analysis
科学的研究の応用
Occurrence, Fate, and Behavior in Aquatic Environments
Ethyl 2-amino-4-hydroxybenzoate, as part of the paraben family, is extensively used in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. A review by Haman et al. (2015) in Water Research highlights the environmental impact of parabens, including Ethyl 2-amino-4-hydroxybenzoate, focusing on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. The study also discusses the formation of chlorinated by-products of parabens, which exhibit more stability and persistence, necessitating further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Analytical Methods
Ethyl 2-amino-4-hydroxybenzoate's potential antioxidant activity is an area of growing interest. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which could apply to Ethyl 2-amino-4-hydroxybenzoate. The review presents various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, used to assess the antioxidant activity of compounds. Such methods are crucial for understanding the antioxidant properties of Ethyl 2-amino-4-hydroxybenzoate and its implications in fields ranging from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Protein Dynamics and Electrostatics
The study of Ethyl 2-amino-4-hydroxybenzoate's effects on protein dynamics and electrostatics is essential for understanding its mechanism of action in biological systems. Entsch, Cole, and Ballou (2005) reviewed the function of para-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of para-hydroxybenzoic acid derivatives like Ethyl 2-amino-4-hydroxybenzoate. Their review in Archives of Biochemistry and Biophysics details how conformational changes within the enzyme's structure facilitate the catalytic process, offering insights into how Ethyl 2-amino-4-hydroxybenzoate and similar compounds might influence enzyme activity and protein function (Entsch, Cole, & Ballou, 2005).
Health Aspects and Environmental Impact
A critical review of the health aspects of methyl paraben by Soni et al. (2002) in Food and Chemical Toxicology provides insights into the metabolism, toxicity, and health implications of parabens, which can be extrapolated to Ethyl 2-amino-4-hydroxybenzoate. The review discusses the degradation products of parabens, their absorption, and rapid excretion without evidence of accumulation. Despite being considered practically non-toxic, the potential for endocrine-disrupting effects and the formation of toxic metabolites necessitates further investigation into their health impacts (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-amino-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHGQZRMZWEOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-hydroxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
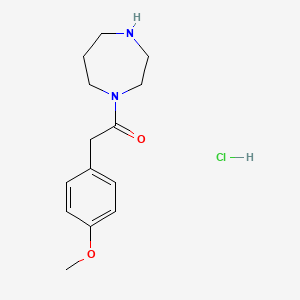
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
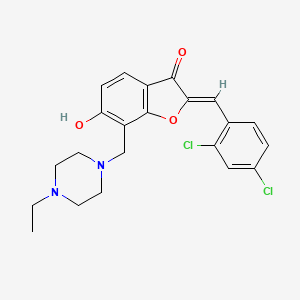
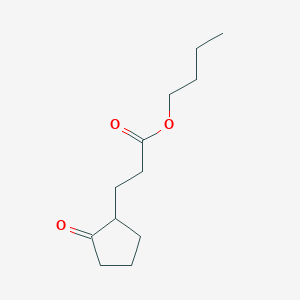
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

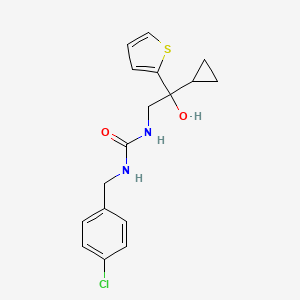
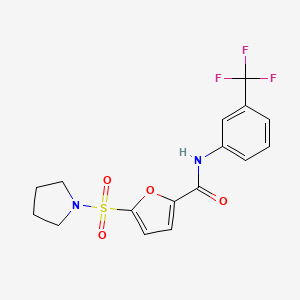
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
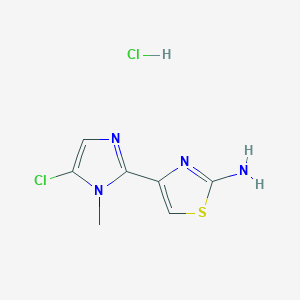
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)